2-Cyclopropylpyrimidin-4-amine - 265324-26-3

2-Cyclopropylpyrimidin-4-amine

Catalog Number: EVT-1708985
CAS Number: 265324-26-3
Molecular Formula: C7H9N3
Molecular Weight: 135.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

While the study mentions a 2-cyclopropyl antagonist, it does not provide a specific name or detailed structural information. It does indicate that the presence of the 2-cyclopropyl group leads to antagonistic activity, in contrast to the PAM activity observed with larger 2-substituents. This suggests that the size and binding orientation of the 2-substituent play a crucial role in the compound's interaction with the A3AR. Computational predictions were used to demonstrate an orthosteric interaction of this antagonist with the A3AR [].

Mechanism of Action

The 2-cyclopropyl antagonist exhibits its effects through orthosteric interaction with the A3AR, directly competing with the endogenous ligand at the receptor's primary binding site []. This contrasts with the mechanism of action of PAMs, which bind to a distinct allosteric site on the receptor to modulate its activity.

Applications

The primary application of the 2-cyclopropyl antagonist is as a pharmacological tool for investigating the structure-activity relationships of 1H-imidazo[4,5-c]quinolin-4-amine derivatives as A3AR modulators []. By comparing its activity to that of PAM derivatives, researchers can gain insights into the structural features crucial for specific A3AR interactions.

1H-Imidazo[4,5-c]quinolin-4-amines

    Compound Description: This class of compounds serves as positive allosteric modulators (PAMs) of the A3 adenosine receptor (A3AR). [] While A3AR agonists are under clinical investigation for inflammatory disorders and liver conditions, PAMs offer a distinct approach. [] Research suggests that these PAMs bind to a hydrophobic region at the A3AR's cytosolic interface. []

N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives

    Compound Description: This group of compounds exhibits inhibitory activity against NF-κB inducing kinase (NIK). [] Specifically, compound 4-(3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-morpholinophenyl)-2-(thiazol-2-yl)but-3-yn-2-ol (12f) within this series shows potent NIK inhibition and favorable selectivity. [] It demonstrated superior pharmacokinetic properties and inhibited interleukin-6 secretion in BEAS-2B cells more effectively than a previously reported compound. [] In a mouse model of imiquimod-induced psoriasis, oral administration of 12f effectively reduced psoriasis severity. []

    Compound Description: These compounds were designed as bioisosteric analogs of MPC-6827, an anticancer agent. [] Preliminary evaluations of their antiproliferative activity against human colorectal cancer cell lines (HT-29 and Caco-2) showed that compounds 4a and 4c exhibited comparable inhibitory effects to MPC-6827 at tested concentrations. []

N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

    Compound Description: This specific compound was synthesized via a coupling reaction between 3-(4-Chlorophenoxy)phenyl)methanamine and 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. [] Docking studies were conducted, suggesting potential biological activity. []

5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives

    Compound Description: This set of compounds acts as receptor-interacting protein kinase 1 (RIPK1) inhibitors. [] Within this series, compound 1-(5-{4-amino-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,3-dihydro-1H-indol-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethan-1-one (22b) emerged as a potent inhibitor, demonstrating significant RIPK1 inhibition and good kinase selectivity. [] Notably, 22b exhibited potent anti-metastasis activity in a melanoma lung metastasis model and displayed favorable pharmacokinetic properties. []

Carbazol-4-amine Derivatives

    Compound Description: This group of compounds, including di- and trisubstituted derivatives, is synthesized through a novel vinylogous Michael addition/cyclization/isomerization/elimination reaction. [] This reaction involves 3-nitroindoles and alkylidene malononitriles as starting materials, offering a general, transition-metal-free route to the carbazol-4-amine motif. []

N-(4-(2(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives

  • Compound Description: This family of compounds acts as P-glycoprotein (P-gp) inhibitors and is investigated for their ability to reverse P-gp-mediated multidrug resistance (MDR) in cancer chemotherapy. [] Among these, compound 12k demonstrated high potency in reversing doxorubicin resistance in K562/A02 cells. []

5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine (13k)

    Compound Description: This compound acts as a potent and selective inhibitor of the Kv1.5 ion channel. [] It was optimized for potency against Kv1.5 while maintaining selectivity over hERG. [] Additionally, it showed promising pharmacokinetic properties and robust efficacy in preclinical models of ventricular and atrial effective refractory period. []

9. 2-phenylquinazolin-4-amine derivatives* Compound Description: This group of compounds exhibited NAD(P)H:quinone oxidoreductase 1 (NQO1) inducer activity. [] Molecular docking studies demonstrated their potential to inhibit the Keap1–Nrf2 protein–protein interaction by binding to the Keap1–Nrf2-binding domain. [] This interaction is known to lead to Nrf2 accumulation and subsequently enhanced NQO1 gene expression. []* Relevance: Although the core structures differ, with 2-phenylquinazolin-4-amine derivatives featuring a quinazoline core and 2-cyclopropylpyrimidin-4-amine featuring a pyrimidine core, they share a common 4-amine substitution pattern. This similarity, despite the variation in the core heterocycle, suggests the potential importance of the 4-amine group in their interactions with biological targets.

Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Derivatives

    Compound Description: Designed as ATP-competitive epidermal growth factor receptor (EGFR) inhibitors, this class of compounds is structurally related to 4-anilinoquinazolines. [] Compound 5a emerged as a potent and selective EGFR inhibitor. [] Both compounds 4b and 5a exhibited strong growth inhibition against various cancer cell lines known to overexpress EGFR. []

6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine Derivatives

    Compound Description: This series of compounds exhibits potent antagonism against the adenosine A2A receptor, making them potential candidates for treating Parkinson's disease. [] These compounds demonstrate excellent binding affinity and ligand efficiency towards the receptor. [] Additionally, leading compounds from this series have shown promising efficacy in a haloperidol-induced catalepsy model used to study Parkinson's disease. []

N-Benzyl-2-phenylpyrimidin-4-amine Derivatives

    Compound Description: This class of compounds shows potent inhibitory activity against the USP1/UAF1 deubiquitinase complex. [] Compound ML323 (70) within this series exhibits nanomolar potency against USP1/UAF1. [] Importantly, there is a strong correlation between the inhibitory activity against USP1/UAF1 and anticancer activity in non-small cell lung cancer cells. []

N-alkyl-2,5-bis[(E)-2-phenylvinyl]-1,3-dioxol-4-amine Derivatives

    Compound Description: These derivatives can be synthesized efficiently through a one-pot reaction using nanosized SiO2 as a catalyst. [] This method is environmentally friendly, avoiding hazardous organic solvents and employing easily separable heterogeneous catalysts. []

Properties

CAS Number

265324-26-3

Product Name

2-Cyclopropylpyrimidin-4-amine

IUPAC Name

2-cyclopropylpyrimidin-4-amine

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

InChI

InChI=1S/C7H9N3/c8-6-3-4-9-7(10-6)5-1-2-5/h3-5H,1-2H2,(H2,8,9,10)

InChI Key

IIUUNXSYGPXQGX-UHFFFAOYSA-N

SMILES

C1CC1C2=NC=CC(=N2)N

Canonical SMILES

C1CC1C2=NC=CC(=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.